molecular formula C20H22N2 B11838210 5-(1-Benzylpiperidin-2-yl)-1H-indole

5-(1-Benzylpiperidin-2-yl)-1H-indole

Cat. No.: B11838210
M. Wt: 290.4 g/mol
InChI Key: FGTSVVMPTXSVBO-UHFFFAOYSA-N
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Description

5-(1-Benzylpiperidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpiperidin-2-yl)-1H-indole typically involves the reaction of 1-benzylpiperidine with an indole derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzylpiperidine is reacted with a halogenated indole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(1-Benzylpiperidin-2-yl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its potential effects on the central nervous system. The indole ring can also interact with various enzymes and proteins, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzylpiperidin-2-yl)-1H-indole is unique due to the presence of both the benzylpiperidine moiety and the indole ring, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

5-(1-benzylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-13-5-4-8-20(22)18-9-10-19-17(14-18)11-12-21-19/h1-3,6-7,9-12,14,20-21H,4-5,8,13,15H2

InChI Key

FGTSVVMPTXSVBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)CC4=CC=CC=C4

Origin of Product

United States

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